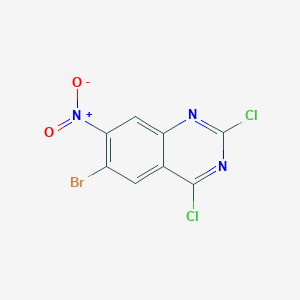

6-Bromo-2,4-dichloro-7-nitroquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2,4-dichloro-7-nitroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2BrCl2N3O2/c9-4-1-3-5(2-6(4)14(15)16)12-8(11)13-7(3)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFHRDMSPZJDOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)[N+](=O)[O-])N=C(N=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2BrCl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 6 Bromo 2,4 Dichloro 7 Nitroquinazoline

Differential Reactivity of Halogen Atoms on the Quinazoline (B50416) Scaffold

The quinazoline ring system, a fusion of a pyrimidine (B1678525) and a benzene (B151609) ring, possesses an inherent electronic distribution that, when further influenced by substituents, leads to a hierarchy of reactivity among its halogen atoms. In 6-bromo-2,4-dichloro-7-nitroquinazoline, the chlorine atoms at the C-2 and C-4 positions are situated on the pyrimidine ring, while the bromine atom at C-6 is on the benzene portion. This arrangement, coupled with the electronic effects of the nitro group, results in a pronounced difference in their susceptibility to nucleophilic attack and other transformations.

Nucleophilic Aromatic Substitution (SNAr) at C-2 and C-4 Positions

The chlorine atoms at the C-2 and C-4 positions of the quinazoline ring are highly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a consequence of the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring, which effectively stabilize the negatively charged Meisenheimer intermediate formed during the substitution process.

Numerous studies on 2,4-dichloroquinazoline (B46505) derivatives have consistently demonstrated that the C-4 position is significantly more susceptible to nucleophilic attack than the C-2 position. nih.govderpharmachemica.com This regioselectivity is attributed to the greater ability of the N-1 nitrogen to stabilize the intermediate formed upon attack at C-4. Consequently, treatment of 2,4-dichloroquinazolines with a variety of nucleophiles, such as amines, alcohols, and thiols, typically results in the selective displacement of the C-4 chlorine atom under relatively mild conditions. The substitution of the C-2 chlorine generally requires more forcing conditions, including higher temperatures. nih.gov

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution at C-4 in Dichloroquinazolines

| Nucleophile | Solvent | Base | Temperature (°C) | Product Type |

| Primary/Secondary Amines | Isopropanol | - | Reflux | 4-Amino-2-chloroquinazoline |

| Anilines | THF/Water | NaOAc | Room Temp. to 80 | 4-Anilino-2-chloroquinazoline |

| Alcohols | THF | NaH | 0 to Room Temp. | 4-Alkoxy-2-chloroquinazoline |

This table presents illustrative data based on reactions with analogous 2,4-dichloroquinazolines. The specific conditions for this compound may vary.

Reactivity Profile of the Bromine Atom at C-6 in Comparison to Chlorine Substituents

In contrast to the highly activated chlorine atoms on the pyrimidine ring, the bromine atom at the C-6 position on the benzene ring is considerably less reactive towards nucleophilic aromatic substitution. This is a general feature observed in haloquinazolines where halogens on the benzenoid ring are not directly activated by the heterocyclic nitrogen atoms for SNAr reactions.

Therefore, in reactions involving nucleophiles under typical SNAr conditions, the C-6 bromine atom is expected to remain intact while substitution occurs selectively at the C-4 and subsequently at the C-2 position. The primary role of the C-6 bromine is as a handle for transition metal-catalyzed cross-coupling reactions, which proceed through a different mechanistic pathway.

Influence of the C-7 Nitro Group on Electrophilic and Nucleophilic Reactions

The nitro group at the C-7 position exerts a powerful electron-withdrawing influence on the entire quinazoline ring system. This effect has two major consequences for the reactivity of the molecule.

Firstly, it further activates the ring towards nucleophilic attack. The strong -M and -I effects of the nitro group decrease the electron density across the aromatic system, making the electrophilic carbon centers even more susceptible to attack by nucleophiles. This enhanced activation particularly benefits the SNAr reactions at the C-2 and C-4 positions.

Secondly, the C-7 nitro group deactivates the benzene portion of the ring towards electrophilic aromatic substitution. While the quinazoline ring itself is generally not highly reactive towards electrophiles, the presence of the nitro group would further suppress any such potential reactions on the benzenoid ring.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C-6 position, while unreactive towards SNAr, is an ideal functional group for participating in a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures by forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation at C-6

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds by reacting an organoboron species (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. In the case of this compound, the C-6 bromine atom can be selectively coupled with a variety of aryl or vinyl boronic acids. mdpi.commdpi.com

This selectivity arises from the differential reactivity of the carbon-halogen bonds in the presence of a palladium catalyst. The C-Br bond is generally more reactive in the oxidative addition step of the catalytic cycle than C-Cl bonds. This allows for the selective formation of a new C-C bond at the C-6 position while preserving the chlorine atoms at C-2 and C-4 for subsequent nucleophilic substitution reactions.

Table 2: Illustrative Conditions for Suzuki-Miyaura Coupling at C-6 of Bromoquinazolines

| Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) |

| Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80-100 |

| Vinylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Toluene/Water | 90 |

| Heteroarylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | DME/Water | 85 |

This table presents representative data based on reactions with analogous 6-bromoquinazolines. The specific conditions for this compound may vary.

Stille Coupling for Alkyl and Aryl Introduction

The Stille coupling offers another powerful method for C-C bond formation, involving the reaction of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. Similar to the Suzuki-Miyaura coupling, the Stille reaction can be employed to selectively functionalize the C-6 position of this compound.

The reactivity profile in Stille couplings also favors the reaction at the C-Br bond over the C-Cl bonds, allowing for the introduction of a wide range of alkyl, vinyl, and aryl groups. The choice between Suzuki-Miyaura and Stille coupling often depends on the availability and stability of the respective organometallic reagents and the desired functional group tolerance.

Sonogashira Coupling for Alkynylation at C-4 and C-6

The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between aryl or vinyl halides and terminal alkynes, has been effectively applied to this compound. wikipedia.org This reaction typically utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base, and can often be carried out under mild conditions, including at room temperature. wikipedia.orglibretexts.org

In the context of this compound, the Sonogashira coupling allows for the introduction of alkyne moieties at specific positions, primarily at the C-4 and C-6 positions. The inherent reactivity differences between the chloro and bromo substituents, as well as the electronic influence of the nitro group and the quinazoline nitrogen atoms, dictate the regioselectivity of this transformation. Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is C-I > C-Br >> C-Cl. nih.gov This trend suggests that the C-6 bromine would be more reactive than the C-2 and C-4 chlorines. However, the situation is more complex in the quinazoline system.

While only the alkylation and alkynylation of 6-bromo-2,4-dichloroquinazoline (B10380) have been previously reported, for 2,4-dichloroquinazoline, exclusive selectivity for the most electrophilic C-4 position is observed in cross-coupling reactions. nih.gov The alkynylation of 6-bromo-2,4-dichloroquinazoline can lead to substitution at both the C-4 and C-6 positions, depending on the reaction conditions and the stoichiometry of the reagents. nih.gov This allows for the sequential or simultaneous introduction of two different alkyne groups, leading to the synthesis of diverse and complex quinazoline derivatives.

Table 1: Sonogashira Coupling of Halogenated Quinazolines

| Substrate | Coupling Partner | Catalyst System | Position of Alkynylation | Reference |

| 6-Bromo-2,4-dichloroquinazoline | Terminal Alkyne | Pd(0)/Cu(I) | C-4 and/or C-6 | nih.gov |

| 2,4-Dichloroquinazoline | Terminal Alkyne | Pd(0)/Cu(I) | C-4 | nih.gov |

| 2-Bromo-4-iodo-quinoline | Terminal Alkyne | Pd(0)/Cu(I) | C-4 (Iodo position) | libretexts.org |

Negishi Coupling Applications in Quinazoline Functionalization

The Negishi cross-coupling reaction, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is another valuable tool for the functionalization of the this compound scaffold. nih.gov Organozinc reagents offer a balance of reactivity and functional group tolerance, making them suitable for complex molecule synthesis. nih.gov

While specific examples detailing the Negishi coupling of this compound are limited in the reviewed literature, the general principles of this reaction can be applied. nih.gov The versatility of Negishi coupling allows for the formation of carbon-carbon bonds with a wide range of sp, sp², and sp³ hybridized carbon nucleophiles. This would enable the introduction of alkyl, vinyl, aryl, and heteroaryl substituents onto the quinazoline core. The regioselectivity of the Negishi coupling on this substrate would be expected to follow similar patterns to other palladium-catalyzed cross-coupling reactions, influenced by the relative reactivity of the C-X bonds and the electronic effects within the molecule.

Investigation of Regioselectivity and Site-Selectivity in Cross-Coupling Processes

The presence of multiple, yet chemically distinct, halogen atoms on the this compound ring makes the study of regioselectivity and site-selectivity in cross-coupling reactions a critical area of investigation. nih.govnih.gov The ability to selectively functionalize one position over the others is key to the controlled synthesis of complex, unsymmetrically substituted quinazolines. researchgate.net

Despite the general reactivity trend of C-Br > C-Cl in cross-coupling reactions, the C-4 chlorine atom in the quinazoline ring exhibits enhanced reactivity. nih.gov This heightened reactivity is attributed to two main factors: the α-nitrogen effect and the coordination of the palladium catalyst to the N-3 nitrogen atom. nih.gov The nitrogen atom at position 3, being α to the C-4 position, exerts a strong electron-withdrawing inductive effect, making the C-4 carbon more electrophilic and thus more susceptible to oxidative addition by the palladium(0) catalyst. nih.govnih.gov

Furthermore, the lone pair of electrons on the N-3 nitrogen can coordinate to the palladium(0) catalyst, pre-concentrating the catalyst near the C-4 position and facilitating the oxidative addition step. nih.gov This chelation-assisted activation often leads to preferential substitution at the C-4 position, even in the presence of a more conventionally reactive C-6 bromine. nih.gov

The relative reactivities of the halogens on the this compound ring are a nuanced interplay of bond dissociation energies and electronic factors. nih.govnih.gov While the C-Br bond is generally weaker than the C-Cl bond, theoretical calculations have shown that the bond dissociation energy of the C(4)-Cl bond in 6-bromo-2,4-dichloroquinazoline is surprisingly high. nih.gov

However, the activation of the C-4 position due to the α-nitrogen effect and palladium coordination often overrides the inherent bond strength differences. nih.gov This typically results in the following reactivity order for cross-coupling reactions: C-4 (Cl) > C-6 (Br) > C-2 (Cl). The chlorine at the C-2 position is generally the least reactive due to its position relative to the activating nitrogen atoms and the deactivating effect of the adjacent nitro group. This predictable order of reactivity allows for a sequential and site-selective functionalization strategy. For instance, a reaction can be performed under conditions that favor substitution at the C-4 position, followed by a subsequent reaction under more forcing conditions to target the C-6 position, and finally the C-2 position.

Table 2: Relative Reactivity of Halogen Positions in Cross-Coupling Reactions

| Position | Halogen | Activating/Deactivating Factors | Relative Reactivity | Reference |

| C-4 | Chlorine | α-Nitrogen effect, Pd coordination | High | nih.govnih.gov |

| C-6 | Bromine | Weaker C-X bond | Moderate | nih.gov |

| C-2 | Chlorine | Less activated position | Low | nih.govnih.gov |

Catalyst and Ligand Design for Optimized Reactivity

The choice of catalyst and ligand is crucial for controlling the reactivity and selectivity of cross-coupling reactions involving this compound. researchgate.net The development of specialized ligand systems has been instrumental in overcoming challenges associated with the coupling of less reactive halides and in fine-tuning the selectivity of reactions on polyhalogenated substrates. incatt.nlchemistryworld.com

For instance, sterically hindered and electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition, even for C-Cl bonds, and can also influence the regioselectivity of the reaction. nsf.gov The design of ligands that can engage in specific non-covalent interactions with the substrate can also be used to direct the catalyst to a particular site. incatt.nl The use of N-heterocyclic carbene (NHC) ligands has also emerged as a powerful strategy, as these ligands form highly stable and active palladium complexes that can facilitate challenging cross-coupling reactions. researchgate.net The development of new ligand libraries, including those based on nitrogen and oxygen donors, is expanding the toolkit available to chemists for tackling complex synthetic challenges like the selective functionalization of polysubstituted quinazolines. nih.gov

Reactions Involving the Nitro Functionality

The nitro group at the C-7 position of this compound is not merely a passive spectator in the molecule's reactivity. It plays a significant electronic role and can itself be a site for chemical transformation. The strong electron-withdrawing nature of the nitro group influences the reactivity of the entire quinazoline ring system, particularly the benzene portion.

The nitro group can undergo reduction to an amino group under various conditions, such as catalytic hydrogenation or using reducing agents like tin(II) chloride. This transformation is of significant synthetic interest as it introduces a versatile amino functionality that can be further modified through diazotization, acylation, or alkylation reactions. The presence of a nitro group is a common feature in many biologically active quinazoline derivatives, and its transformation can be a key step in the synthesis of potential therapeutic agents. nih.govnih.gov For instance, the nitration of a quinazolinone ring is a known reaction, and the subsequent reduction of the nitro group is a common strategy in the synthesis of various derivatives. researchgate.net

Selective Reduction of the Nitro Group to Amine

The conversion of the nitro group at the C-7 position to a primary amine is a pivotal step in the synthetic utility of this compound, yielding the highly reactive intermediate, 7-amino-6-bromo-2,4-dichloroquinazoline. This transformation can be achieved through various established reduction methodologies.

One common approach involves catalytic hydrogenation. For instance, the reduction of a related nitro-containing compound, N-(2-carbomethoxy-4-bromo-6-chlorophenyl)acetamide, was successfully carried out using 10% palladium on charcoal under a hydrogen atmosphere. google.com This method is often favored for its clean reaction profile and high yields.

Alternatively, chemical reduction methods offer a viable route. The use of metal hydrides, such as sodium borohydride (B1222165) (NaBH₄), in the presence of a suitable catalyst, is a well-documented method for the reduction of nitroarenes. nih.gov Nanomaterial-based catalytic systems, including those employing gold or silver nanoparticles, have also demonstrated high efficacy in the reduction of nitro groups to amines. nih.gov Another effective reducing agent is sodium dithionite (B78146) (Na₂S₂O₄), which can selectively reduce nitro groups in various heterocyclic systems.

Table 1: Potential Reagents for the Selective Reduction of the Nitro Group

| Reagent/System | Typical Conditions | Reference |

| H₂, Pd/C | Ethanol, ambient temperature | google.com |

| NaBH₄, Catalyst | Varies with catalyst | nih.gov |

| Sodium Dithionite (Na₂S₂O₄) | Ethanol/water, reflux |

Derivatization of the Amino Group (e.g., acylation, alkylation)

The amino group of 7-amino-6-bromo-2,4-dichloroquinazoline serves as a versatile handle for further molecular elaboration through reactions such as acylation and alkylation.

Acylation: The introduction of an acyl group can be readily accomplished by treating the aminoquinazoline with an appropriate acylating agent, such as an acyl chloride or anhydride, often in the presence of a base to neutralize the acid byproduct. For example, the formation of N-(6-Bromo-2-chloroquinazolin-4-yl)acetamide highlights the feasibility of acylating aminoquinazolines. bldpharm.com Similarly, the synthesis of 2-(4-Bromo-phenyl)-N-(2,6-dimethyl-phenyl)acetamide demonstrates a common method for forming amide bonds. nih.gov

Alkylation: The alkylation of the amino group introduces alkyl substituents, which can significantly modify the steric and electronic properties of the molecule. While direct N-alkylation of 7-amino-6-bromo-2,4-dichloroquinazoline is not extensively documented, methods for the selective alkylation of related heterocyclic amines are known. For instance, selective N7 alkylation of 7-azaindazoles has been achieved using alkyl halides in butanone without the need for additives. nih.gov Such methodologies could potentially be adapted for the alkylation of the aminoquinazoline.

Table 2: Examples of Amino Group Derivatization Reactions

| Reaction Type | Reagent | Product Type |

| Acylation | Acetyl chloride | N-acetylated quinazoline |

| Acylation | Benzoyl chloride | N-benzoylated quinazoline |

| Alkylation | Alkyl halide | N-alkylated quinazoline |

Computational Chemistry and Theoretical Investigations of 6 Bromo 2,4 Dichloro 7 Nitroquinazoline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the electronic structure and three-dimensional arrangement of atoms in 6-Bromo-2,4-dichloro-7-nitroquinazoline. A common and reliable method for such calculations is the B3LYP functional combined with a split-valence basis set like 6-31+G(d,p) or 6-311++G(d,p). nih.govufms.br These calculations provide optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Molecular Geometry Parameters for this compound (Note: These are representative values based on DFT calculations of similar substituted quinazolines and are presented for illustrative purposes.)

| Parameter | Predicted Value |

| C2-Cl Bond Length | 1.74 Å |

| C4-Cl Bond Length | 1.73 Å |

| C6-Br Bond Length | 1.89 Å |

| C7-N (Nitro) Bond Length | 1.47 Å |

| N-O (Nitro) Bond Length | 1.22 Å |

| C4-N3-C2 Angle | 115.8° |

| C5-C6-C7 Angle | 121.5° |

| C6-C7-C8 Angle | 119.0° |

Prediction of Reactivity Using Molecular Descriptors and Reactivity Indices

The reactivity of this compound can be predicted using a variety of molecular descriptors derived from quantum chemical calculations. These descriptors provide a quantitative measure of the molecule's propensity to undergo chemical reactions. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and various reactivity indices.

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. A lower HOMO-LUMO gap generally implies higher reactivity. For this molecule, the electron-withdrawing nitro and chloro substituents are expected to lower the energies of both the HOMO and LUMO, with a pronounced effect on the LUMO, making the molecule a good electron acceptor.

Other important reactivity indices include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Hardness (η): (I - A) / 2

Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

Table 2: Calculated Molecular Descriptors for this compound (Note: These values are hypothetical and for illustrative purposes, based on trends observed in similar compounds.)

| Descriptor | Predicted Value |

| EHOMO | -7.5 eV |

| ELUMO | -3.2 eV |

| HOMO-LUMO Gap (ΔE) | 4.3 eV |

| Ionization Potential (I) | 7.5 eV |

| Electron Affinity (A) | 3.2 eV |

| Electronegativity (χ) | 5.35 |

| Hardness (η) | 2.15 |

| Softness (S) | 0.23 |

| Electrophilicity Index (ω) | 6.67 |

Theoretical Analysis of Reaction Mechanisms

Computational Studies on Bond Dissociation Energies of C-Halogen Bonds

The selective functionalization of this compound often involves the cleavage of one of its carbon-halogen bonds. Computational chemistry can predict the Bond Dissociation Energies (BDEs) for the C-Cl and C-Br bonds, providing insight into their relative reactivity. Generally, C-Br bonds are weaker than C-Cl bonds. nih.gov

Theoretical calculations, such as those using the G3B3 or B3LYP methods, can quantify these differences. For the related compound 6-bromo-2,4-dichloroquinazoline (B10380), the BDE of the C-Br bond at the 6-position was calculated to be lower than that of the C-Cl bond at the 4-position (83 kcal/mol vs. 84.8 kcal/mol at the B3LYP level). nih.gov However, the strong electron-withdrawing nitro group at the 7-position in the target compound would likely alter these values, potentially making the adjacent C6-Br bond more susceptible to certain types of cleavage.

Table 3: Predicted C-Halogen Bond Dissociation Energies (BDE) in kcal/mol (Note: Illustrative values based on published data for analogous compounds.)

| Bond | B3LYP | G3B3 |

| C2-Cl | 86.5 | 94.2 |

| C4-Cl | 85.0 | 92.8 |

| C6-Br | 82.5 | 89.9 |

Modeling of Transition States for Nucleophilic Substitution and Cross-Coupling Reactions

Computational modeling can elucidate the reaction pathways for nucleophilic substitution and cross-coupling reactions by identifying and characterizing the transition states. For nucleophilic aromatic substitution, the presence of the electron-withdrawing nitro group is expected to activate the ring towards attack, particularly at the 2- and 4-positions which are ortho and para to the activating quinazoline (B50416) nitrogen atoms. Transition state calculations can determine the activation energy barriers for substitution at each position, revealing the most likely site of reaction.

In palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, the reaction does not always proceed at the weakest C-halogen bond. nih.gov Frontier Molecular Orbital (FMO) interactions between the heterocyclic substrate and the palladium catalyst can play a decisive role. nih.gov For 6-bromo-2,4-dichloroquinazoline, it was observed that the Sonogashira coupling preferentially occurs at the C4-Cl position despite the C6-Br bond being weaker. nih.gov Modeling the transition states for the oxidative addition step with a palladium catalyst would be crucial to predict the regioselectivity for this compound.

Solvation Effects on Reactivity and Conformation

The reactivity and conformation of a molecule can be significantly influenced by the solvent. Computational models like the Polarizable Continuum Model (PCM) can be used to simulate the effects of different solvents. For a polar molecule like this compound, polar solvents are expected to stabilize the ground state and any charged intermediates or transition states.

Solvation can affect the relative energies of reactants, products, and transition states, thereby altering reaction rates and equilibria. For instance, in a nucleophilic substitution reaction, a polar solvent would better solvate the charged transition state, lowering the activation energy and accelerating the reaction. Solvation models can also predict changes in the molecule's conformation, although the rigid quinazoline core is less susceptible to large conformational changes. The primary influence would be on the rotational barrier of the nitro group.

Strategic Utility in Advanced Organic Synthesis and Chemical Research

Role as a Versatile Synthetic Intermediate for Functionalized Heterocyclic Systems

6-Bromo-2,4-dichloro-7-nitroquinazoline is a highly reactive and versatile intermediate for the synthesis of a wide range of functionalized heterocyclic systems. The quinazoline (B50416) ring itself is a significant pharmacophore found in numerous biologically active compounds. nih.gov The strategic placement of two chlorine atoms at the C2 and C4 positions, a bromine atom at C6, and a nitro group at C7 offers multiple points for chemical modification.

The chlorine atoms at positions 2 and 4 exhibit differential reactivity, which is a cornerstone of their synthetic utility. The C4-chloro group is generally more susceptible to nucleophilic substitution than the C2-chloro group. This allows for sequential and regioselective reactions. For instance, treatment with a primary amine can selectively displace the C4-chloro substituent, leaving the C2-chloro and C6-bromo positions available for subsequent functionalization, such as Suzuki or Buchwald-Hartwig cross-coupling reactions. nih.gov This step-wise approach is fundamental to building complex, multi-substituted quinazoline derivatives.

Furthermore, the nitro group at the C7 position can be reduced to an amino group, which can then be subjected to a variety of transformations, including diazotization followed by substitution, or acylation to introduce further diversity. The bromo group at C6 is also a key handle for modification, typically through metal-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. The ability to perform a sequence of selective reactions at these distinct sites makes this compound a powerful intermediate for accessing heterocyclic compounds that would be difficult to synthesize through other means. The synthesis of related dichlorinated quinazolines, such as 2,4-dichloro-7-fluoroquinazoline (B1321832) and 4,7-dichloro-6-nitroquinazoline (B182880), highlights the established role of such polyhalogenated systems as crucial building blocks. researchgate.netnih.gov

Scaffold for the Systematic Synthesis of Structurally Diverse Quinazoline Derivatives

The quinazoline ring system is a privileged scaffold in medicinal chemistry and materials science. mdpi.com this compound acts as an ideal foundational structure, or scaffold, for the systematic and combinatorial synthesis of libraries of structurally diverse quinazoline derivatives. By leveraging the distinct reactivity of its substituent groups, researchers can generate a multitude of analogues from a single starting material.

This systematic approach is invaluable in structure-activity relationship (SAR) studies. For example, by keeping the core and one or more substituents constant while varying another, chemists can probe how specific structural changes affect biological activity or material properties. A typical synthetic strategy might involve:

Selective Amination at C4: Reacting the scaffold with a diverse panel of amines to create a library of 4-amino-6-bromo-2-chloro-7-nitroquinazolines. nih.gov

Cross-Coupling at C6: Taking the products from the first step and subjecting them to Suzuki, Stille, or other cross-coupling reactions to introduce a variety of groups at the C6 position.

Modification at C2: The remaining C2-chloro group can then be substituted with another nucleophile.

Transformation of the Nitro Group: The C7-nitro group can be reduced and further functionalized at any stage of the synthesis to add another layer of structural diversity.

This modular approach allows for the rapid generation of hundreds of unique compounds, each with a specific substitution pattern. Such libraries of 6-substituted quinazolinone derivatives and 4-anilinoquinazolines have been synthesized and evaluated for various biological activities, demonstrating the power of this scaffold-based approach. nih.govnih.gov

Contribution to the Understanding of Structure-Reactivity Relationships in Polyhalogenated Nitrogen Heterocycles

Polyhalogenated nitrogen heterocycles are a critical class of compounds in organic synthesis, yet their reactivity can be complex and challenging to predict. This compound serves as an excellent model system for studying structure-reactivity relationships in this context. The presence of three halogen atoms (two chloro, one bromo) and a potent electron-withdrawing nitro group on the aromatic system creates a unique electronic landscape that governs its chemical behavior.

Research on this and similar molecules helps elucidate fundamental principles of regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. Key questions that can be addressed using this substrate include:

Hierarchical Reactivity: Quantifying the relative reactivity of the C4-Cl versus the C2-Cl towards various nucleophiles.

Electronic Effects: Understanding how the strongly deactivating nitro group at C7 and the bromo group at C6 modulate the electrophilicity of the different carbon atoms in the quinazoline ring. The electron-withdrawing nature of these substituents activates the ring for nucleophilic attack.

Steric Hindrance: Assessing the role of steric effects from adjacent substituents on the rate and regioselectivity of substitution reactions.

Leaving Group Ability: Comparing the relative leaving group abilities of chloride versus bromide in cross-coupling reactions at different positions.

Quantum chemical studies on related heterocyclic systems provide insights into their structure and reactivity, identifying favorable sites for electrophilic and nucleophilic attacks based on electronic features. researchgate.net Studies on regioselective cross-coupling reactions of polyhalogenated heterocycles show that the selectivity is controlled by a combination of electronic and steric factors. uni-rostock.de The predictable, yet nuanced, reactivity of this compound makes it an important tool for deepening the understanding of these complex interactions in polyfunctionalized aromatic systems. researchgate.netmdpi.com

Precursor for Compounds Under Investigation in Medicinal Chemistry Research

The quinazoline scaffold is at the heart of numerous approved drugs, particularly in oncology. nih.goved.ac.ukacs.org this compound is a key precursor for the synthesis of novel compounds under investigation in medicinal chemistry, most notably as potential kinase inhibitors. acs.org Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is implicated in diseases like cancer. ed.ac.uk

The 4-anilinoquinazoline (B1210976) framework is a well-established pharmacophore for inhibiting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov this compound is an ideal starting material for creating such molecules. For example, the highly reactive C4-chloro group can be readily displaced by a substituted aniline. The bromine at C6 and the nitro group at C7 can then be modified to fine-tune the compound's properties, such as potency, selectivity, and pharmacokinetic profile. The synthesis of Afatinib, a potent EGFR inhibitor, relies on a related 4,7-dichloro-6-nitroquinazoline intermediate, underscoring the importance of this substitution pattern in drug discovery. researchgate.net

Derivatives synthesized from bromo-substituted quinazoline scaffolds have been investigated for a range of therapeutic applications:

Anticancer Agents: Many derivatives have been synthesized and tested for their cytotoxic activity against various cancer cell lines, such as breast (MCF-7) and colon (SW480) cancer. nih.govresearchgate.net

EGFR-TK Inhibitors: Specific 4-anilinoquinazoline derivatives have shown potent inhibition of EGFR tyrosine kinase. nih.gov

Multi-Kinase Inhibitors: Modifications at the 6- and 7-positions of the quinazoline core have led to compounds that can inhibit multiple kinases. mdpi.com

The research findings for several derivatives are summarized in the table below.

| Derivative Class | Synthetic Transformation from Scaffold | Investigated Activity | Research Finding |

| 4-Anilino-6-bromoquinazolines | Selective substitution of C4-Cl with various anilines. | Cytotoxicity, EGFR-TK Inhibition | 2-(4-chlorophenyl) substituted derivatives showed significant cytotoxicity against HeLa cells; some exhibited moderate to significant EGFR-TK inhibition. nih.gov |

| 6-Bromo-2-thio-quinazolin-4-ones | Multi-step synthesis starting from 5-bromoanthranilic acid (related precursor). | Anticancer | A derivative with an aliphatic linker (compound 8a) was the most potent against MCF-7 and SW480 cancer cell lines, showing better potency than Erlotinib in MCF-7 cells. nih.govresearchgate.net |

| 6-Bromo-2-(pyridin-3-yl)quinazolines | Substitution of C4-Cl on a 6-bromo-2-(pyridin-3-yl)-4-chloroquinazoline intermediate. | Anticancer, EGFR Inhibition | N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine (B77745) was highly potent and selective against EGFR and showed activity against the MCF-7 cell line. mdpi.com |

This highlights the critical role of this compound and related structures as advanced precursors in the ongoing search for new and more effective therapeutic agents.

Future Directions and Emerging Research Opportunities

Development of Novel and Environmentally Benign Synthetic Methods

The synthesis of quinazoline (B50416) derivatives has evolved significantly, with a strong emphasis on green chemistry principles to reduce environmental impact and improve efficiency. nih.govopenmedicinalchemistryjournal.com Future research will likely focus on adapting these modern techniques to the synthesis of 6-Bromo-2,4-dichloro-7-nitroquinazoline and its analogs, moving away from harsh traditional methods.

Key areas for development include:

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for building molecular complexity in a single step, enhancing efficiency and reducing waste. mdpi.comrsc.org Designing one-pot MCRs that incorporate the functionalities present in the target molecule could streamline its synthesis from simple starting materials. openmedicinalchemistryjournal.comasianpubs.org

Metal-Catalyzed Cross-Coupling: Transition-metal catalysis, particularly with palladium and copper, is a cornerstone of modern organic synthesis for forming C-C and C-heteroatom bonds. nih.govmdpi.com Future methods could leverage these catalysts for late-stage functionalization, offering precise control over the introduction of substituents. mdpi.commdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. nih.govnih.gov Applying this technology can lead to more efficient and rapid production of the target compound and its derivatives. nih.govmdpi.com

Green Solvents and Catalysts: The use of ionic liquids, water, or solvent-free conditions represents a significant step towards sustainable chemistry. openmedicinalchemistryjournal.compnrjournal.comnih.gov Research into reusable, heterogeneous catalysts can further minimize the environmental footprint of the synthetic process. nih.govnih.gov

Table 1: Comparison of Potential Green Synthetic Strategies for Quinazoline Derivatives

| Synthetic Strategy | Advantages | Potential Application for this compound |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity, rapid library generation. mdpi.com | One-pot synthesis from readily available anilines, aldehydes, and nitrogen sources to construct the core structure. rsc.org |

| Metal-Free Synthesis | Avoids toxic and expensive metal catalysts, often milder reaction conditions. | C-H functionalization of simpler anilines or use of organocatalysts to build the quinazoline ring. rsc.orgnih.gov |

| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields, enhanced purity, energy efficiency. nih.govnih.gov | Rapid cyclization and functionalization steps, reducing overall synthesis time. |

| Catalysis in Green Solvents | Reduced environmental impact, potential for catalyst recycling (e.g., in ionic liquids). openmedicinalchemistryjournal.compnrjournal.com | Performing condensation and cyclization reactions in water or bio-based solvents. openmedicinalchemistryjournal.com |

Discovery of Unprecedented Reactivity Profiles and Transformation Pathways

The unique electronic nature and substitution pattern of this compound open the door to exploring novel chemical transformations. The two chlorine atoms at the C2 and C4 positions are prime sites for nucleophilic substitution, but their reactivity can be modulated by the electron-withdrawing nitro group and the bromo substituent.

Future research could focus on:

Selective and Sequential Functionalization: A key challenge and opportunity lies in the selective substitution of the two chlorine atoms. Developing methodologies to replace one chlorine atom while leaving the other intact would enable the stepwise construction of highly complex molecules. The differential reactivity of the C2 and C4 positions can be exploited to achieve this.

Transformations of the Nitro Group: The nitro group is not merely a passive substituent. Its reduction to an amine would provide a crucial handle for further derivatization, such as amide bond formation or the construction of fused heterocyclic systems, dramatically expanding the accessible chemical space.

Cross-Coupling at the Bromo Position: The C6-bromo substituent is an ideal anchor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, alkyl, and amino groups. researchgate.net

Photochemical and Electrochemical Reactions: Exploring the behavior of the compound under photochemical or electrochemical conditions could reveal unprecedented reaction pathways, leading to novel molecular scaffolds that are inaccessible through traditional thermal methods.

Targeted Synthesis of Complex Polyfunctionalized Analogs with Defined Architectures

The ability to selectively modify the 2, 4, 6, and 7 positions of the quinazoline core allows for the rational design of complex, three-dimensional molecules. This is a departure from the often flat structures of many heterocyclic compounds and is a key goal in modern medicinal chemistry to improve interaction with biological targets. rsc.org

Emerging opportunities in this area include:

Scaffold Decoration: Using the reactivity profiles discussed above, each position can be "decorated" with specific functional groups to build a library of analogs with diverse physicochemical properties. acs.orgresearchgate.net

Fused Heterocyclic Systems: The functional groups can be used as starting points to build additional rings fused to the quinazoline core, creating more rigid and structurally complex molecules with unique biological or material properties. nih.gov

Stereocontrolled Synthesis: Introducing chiral substituents, particularly at the C2 and C4 positions, would allow for the synthesis of enantiomerically pure compounds, which is critical for investigating biological activity.

Table 2: Potential Derivatization Pathways for this compound

| Position | Functional Group | Potential Transformations | Reagents/Reaction Types |

| C2 & C4 | Chloro | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols |

| C6 | Bromo | Cross-Coupling Reactions | Boronic acids (Suzuki), Alkynes (Sonogashira), Amines (Buchwald-Hartwig) |

| C7 | Nitro | Reduction, Further Derivatization | SnCl₂, Fe/HCl; Acylation, Sulfonylation of resulting amine |

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern drug discovery and materials science rely on the rapid synthesis and screening of large numbers of compounds. rsc.org Flow chemistry and automated synthesis are transformative technologies that offer significant advantages in terms of safety, scalability, and speed. researchgate.netazolifesciences.com

Future directions for this compound in this domain include:

Flow Synthesis: Developing continuous flow processes for the synthesis of the core structure and its subsequent derivatization can improve safety (especially for nitration reactions), enhance reproducibility, and allow for seamless scaling from milligrams to kilograms. researchgate.netafricacommons.net

Automated Library Generation: Integrating flow reactors with automated robotic platforms can enable the high-throughput synthesis of hundreds or thousands of analogs. rsc.org By systematically varying the nucleophiles and coupling partners used to modify the C2, C4, and C6 positions, vast areas of chemical space can be explored efficiently. rsc.org

Real-Time Reaction Optimization: Flow chemistry platforms can be equipped with in-line analytical tools (e.g., IR, MS) to monitor reactions in real-time. azolifesciences.com This allows for rapid optimization of reaction conditions, accelerating the discovery of novel transformations.

Interdisciplinary Research Linkages for Broader Chemical Space Exploration

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.govmdpi.com However, the potential applications of highly functionalized quinazolines extend beyond medicine into materials science.

Emerging interdisciplinary opportunities include:

Medicinal Chemistry: The diverse functional handles on this compound make it an ideal starting point for generating libraries of compounds for screening against various diseases, including cancer, microbial infections, and inflammatory disorders. nih.govnih.govmdpi.com

Chemical Biology: Derivatives can be synthesized with fluorescent tags or reactive probes to study biological processes and identify new drug targets.

Materials Science: The extended π-system and tunable electronic properties of quinazoline derivatives suggest potential applications in optoelectronics. researchgate.net By attaching different conjugated systems, novel materials for organic light-emitting diodes (OLEDs), sensors, or nonlinear optical devices could be developed. nih.govresearchgate.net The presence of heavy atoms like bromine could also impart interesting photophysical properties.

By pursuing these future directions, the scientific community can unlock the full potential of this compound as a versatile building block for creating novel compounds with significant scientific and potentially commercial value.

Q & A

Q. Key Considerations :

- Catalyst Selection : FeCl₃ enhances electrophilic substitution but may require post-reaction purification to remove metal residues .

- Temperature Control : Higher bromination temperatures (>60°C) risk polybromination by-products .

Table 1 : Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Purity Challenges |

|---|---|---|---|

| Bromination | Br₂, FeCl₃, 40–60°C, DCM solvent | 60–75% | Residual Fe³⁺ contamination |

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2h | 50–65% | Isomer formation |

How can researchers optimize nucleophilic substitution reactions at the 2- and 4-positions of this compound?

Advanced Research Question

The chloro groups at positions 2 and 4 are susceptible to nucleophilic substitution. Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and reaction rates .

- Base Compatibility : Use non-competitive bases (e.g., K₂CO₃) to avoid deprotonating the nitro group, which could destabilize the intermediate .

- Temperature Gradients : Gradual heating (25°C → 80°C) minimizes side reactions like ring-opening .

Q. Example Protocol :

Dissolve 1 mmol substrate in DMF.

Add 2.2 mmol nucleophile (e.g., amine, thiol) and 3 mmol K₂CO₃.

Stir at 80°C for 12h under inert atmosphere.

Monitor via TLC/HPLC to track substitution progress .

What analytical techniques are critical for structural characterization of this compound derivatives?

Basic Research Question

- X-ray Crystallography : Resolve molecular geometry and halogen bonding patterns. SHELX programs are widely used for refinement, particularly for handling heavy atoms (Br, Cl) .

- Spectroscopy :

Table 2 : Key Spectral Data

| Technique | Diagnostic Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 8.5–9.0 ppm (aromatic H) | Quinazoline ring integrity |

| ¹³C NMR | δ 150–160 ppm (C-Br, C-Cl) | Halogenated carbon positions |

| IR | 1520 cm⁻¹ (NO₂), 650 cm⁻¹ (C-Br) | Functional group validation |

How can researchers resolve contradictions in reported biological activity data for halogenated quinazolines?

Advanced Research Question

Discrepancies often arise from variations in assay design or compound purity. Mitigation strategies:

- Standardized MIC Testing : Use broth microdilution (CLSI guidelines) for consistent antimicrobial activity evaluation .

- Purity Validation : Employ HPLC-MS to confirm >95% purity and rule out degradants .

- Control Comparisons : Benchmark against known inhibitors (e.g., penicillin for Gram-positive bacteria) to contextualize potency .

Q. Case Study :

- Compound This compound showed MIC = 8 µg/mL against S. aureus in one study but 32 µg/mL in another. Contamination with residual Fe³⁺ (from synthesis) was later identified as a confounding factor .

What methodologies are recommended for studying hydrogen bonding and π-interactions in quinazoline crystals?

Advanced Research Question

Q. Example Findings :

- In analogous compounds, N–H⋯O hydrogen bonds form 1D chains (3.0 Å), while π–π interactions (Cg–Cg = 3.8 Å) stabilize layered packing .

How should researchers design experiments to evaluate the anticancer potential of this compound?

Advanced Research Question

Q. Data Interpretation :

- IC₅₀ values <10 µM suggest therapeutic potential. Cross-reference with toxicity profiles in non-cancerous cell lines (e.g., HEK293) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.